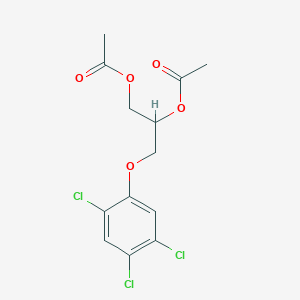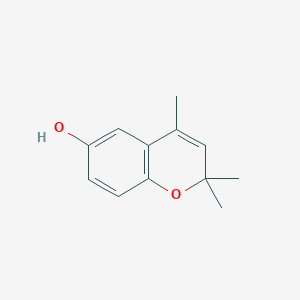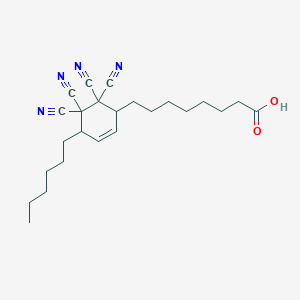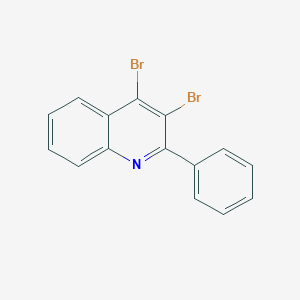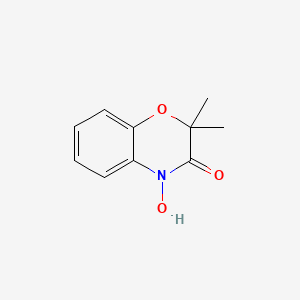![molecular formula C15H15NO3S B14727247 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene CAS No. 5465-79-2](/img/structure/B14727247.png)
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene is an organic compound with a complex structure that includes methoxy, methyl, nitro, and sulfanyl functional groups
Preparation Methods
The synthesis of 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-nitrophenol and 1-methoxy-4-methylbenzene.
Formation of Sulfanyl Intermediate: The 4-methyl-2-nitrophenol is reacted with a thiol reagent under acidic conditions to form the sulfanyl intermediate.
Coupling Reaction: The sulfanyl intermediate is then coupled with 1-methoxy-4-methylbenzene using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride, resulting in the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
1-Methoxy-4-methyl-2-[(4-methyl-2-nitrophenyl)sulfanyl]benzene can be compared with similar compounds such as:
1-Methoxy-4-methylbenzene: Lacks the nitro and sulfanyl groups, making it less reactive in certain chemical reactions.
4-Methyl-2-nitrophenol: Contains a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
4-Methyl-2-nitroaniline: Has an amino group instead of a sulfanyl group, leading to different chemical and biological properties.
Properties
CAS No. |
5465-79-2 |
|---|---|
Molecular Formula |
C15H15NO3S |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
1-methoxy-4-methyl-2-(4-methyl-2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-7-14(12(8-10)16(17)18)20-15-9-11(2)4-6-13(15)19-3/h4-9H,1-3H3 |
InChI Key |
WUGQHRNIFCWOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=C(C=CC(=C2)C)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


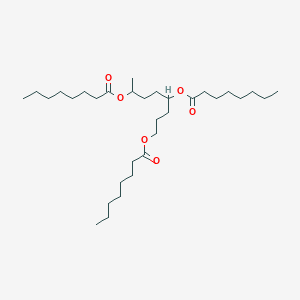
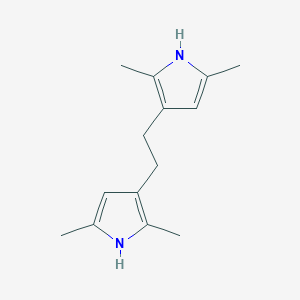
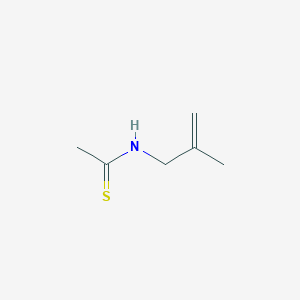

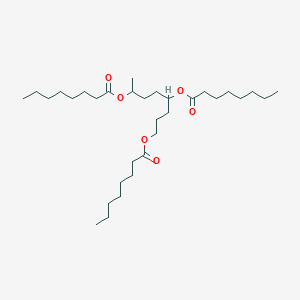
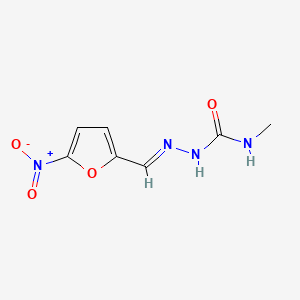
![N'-[(5-bromo-2,4-dimethoxyphenyl)methylideneamino]-N-(3,4-dimethylphenyl)butanediamide](/img/structure/B14727199.png)
